molecular formula C6H3F4NO B1447363 6-fluoro-2-(trifluoromethyl)pyridin-3-ol CAS No. 1227573-49-0

6-fluoro-2-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1447363
CAS No.: 1227573-49-0
M. Wt: 181.09 g/mol
InChI Key: GINPZULSVZTVBT-UHFFFAOYSA-N
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Description

6-fluoro-2-(trifluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C6H3F4NO. This compound is characterized by the presence of both a hydroxyl group and a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest in various fields due to their enhanced stability, reactivity, and biological activity .

Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-4-2-1-3(12)5(11-4)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINPZULSVZTVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(trifluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and can be catalyzed by transition metals like palladium or copper .

Another method involves the trifluoromethylation of hydroxypyridine derivatives. This can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 6-fluoro-2-(trifluoromethyl)pyridin-3-ol often involves large-scale fluorination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-fluoro-2-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-2-(trifluoromethyl)pyridin-3-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

6-Fluoro-2-(trifluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6-fluoro-2-(trifluoromethyl)pyridin-3-ol is C6H4F4N, characterized by a pyridine ring substituted with both a fluorine atom and a trifluoromethyl group. This unique structure enhances its lipophilicity and ability to penetrate biological membranes, making it a valuable candidate in drug discovery and development.

The biological activity of 6-fluoro-2-(trifluoromethyl)pyridin-3-ol is attributed to its interaction with specific molecular targets. The trifluoromethyl group contributes significantly to its binding affinity to enzymes and receptors, potentially modulating various biochemical pathways. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby influencing metabolic processes .

Antimicrobial Activity

Research indicates that 6-fluoro-2-(trifluoromethyl)pyridin-3-ol exhibits antimicrobial properties against various bacterial strains. Its effectiveness is enhanced by the presence of the trifluoromethyl group, which increases the compound’s lipophilicity and membrane penetration capabilities .

Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent. The compound's structure-activity relationship (SAR) indicates that modifications can enhance its efficacy against cancer cell lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. SAR studies reveal that similar pyridine derivatives exhibit promising anti-inflammatory effects comparable to established drugs like indomethacin. The presence of specific substituents on the pyridine ring is crucial for enhancing these biological activities .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against specific bacterial strains
AnticancerInhibits cell proliferation in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory responses

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of various trifluoromethylpyridine derivatives, including 6-fluoro-2-(trifluoromethyl)pyridin-3-ol, demonstrated significant cytotoxicity against A549 lung cancer cells. The findings suggest that this compound could be further developed as a potential anticancer agent due to its ability to reduce cell viability at elevated concentrations.

Case Study 2: Anti-inflammatory Effects

Research into the SAR of pyridine derivatives indicated that compounds similar to 6-fluoro-2-(trifluoromethyl)pyridin-3-ol exhibited anti-inflammatory properties. These findings highlight the importance of specific substituents on the pyridine ring in enhancing biological activity, positioning this compound as a candidate for further investigation in treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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